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Abstract
Xestoaminol C, a fascinating amino alcohol first isolated from a marine sponge of the genus

Xestospongia, represents a class of natural products with significant therapeutic potential. This

technical guide provides a comprehensive overview of the discovery and history of

Xestoaminol C and its stereoisomer, 3-epi-Xestoaminol C. It details their chemical properties,

biological activities, and the experimental methodologies employed in their isolation and

characterization. This document aims to serve as a valuable resource for researchers engaged

in natural product chemistry, drug discovery, and development, offering insights into the

scientific journey from a marine organism to a promising bioactive compound.

Discovery and History
The story of Xestoaminol C begins in the Fiji archipelago with the investigation of marine

sponges for novel bioactive compounds.

Initial Discovery: In 1990, C. Jiménez and P. Crews first reported the isolation of

Xestoaminols A, B, and C from a Fijian specimen of a Xestospongia species.[1][2][3] This

research was initially driven by a search for new anthelmintic agents.[1][4] Among the

isolated compounds, Xestoaminol A demonstrated a broad spectrum of biological activity,

including effects against parasites, microbes, and notably, reverse transcriptase inhibition.[1]

[2][4]
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A Stereoisomer from an Unexpected Source: For years, 1-deoxysphingoids like

Xestoaminol C were thought to be exclusive to marine invertebrates such as sponges and

ascidians.[5] This perception changed with the discovery of 3-epi-Xestoaminol C, a

stereoisomer of Xestoaminol C, isolated from the New Zealand brown alga Xiphophora

chondrophylla.[5][6][7][8] This finding was significant as it was the first instance of a 1-

deoxysphingoid being isolated from a marine alga, suggesting a potential dietary origin or a

more widespread distribution of these compounds in the marine ecosystem.[5]

Elucidation of Absolute Configuration: The precise three-dimensional structure of (+)-

Xestoaminol C was definitively established through chemical synthesis. Its absolute

configuration was determined to be (2S, 3R)-2-amino-3-tetradecanol.[4][9][10]

Chemical Properties
Xestoaminol C and its 3-epi isomer are long-chain amino alcohols. Their fundamental

chemical characteristics are summarized below.

Chemical Structure: The IUPAC name for Xestoaminol C is (2S,3R)-2-aminotetradecan-3-

ol.[11] Its stereoisomer, 3-epi-Xestoaminol C, shares the same planar structure but differs in

the stereochemistry at one of the chiral centers.[5][8]

Molecular Formula: The molecular formula for these compounds is C₁₄H₃₁NO.[5]

Table 1: Physicochemical Properties of Xestoaminol C

Property Value Source

Molecular Formula C₁₄H₃₁NO [5]

Molecular Weight 229.40 g/mol [11]

IUPAC Name
(2S,3R)-2-aminotetradecan-3-

ol
[11]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for 3-epi-Xestoaminol C in CD₃OD
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Position ¹³C (δc) ¹H (δc, mult., J in Hz)

1 16.1 1.27, d, 6.8

2 53.5 3.09, m

3 73.2 3.44, m

4 34.7 1.40, m; 1.56, m

5 26.4 1.39, m; 1.54, m

6-11 30.8-30.5 1.32, br s

12 33.1 1.29, m

13 23.8 1.31, m

14 14.5 0.91, t, 7.0

Data sourced from Dasyam et al., 2014.[5]

Biological Activities and Therapeutic Potential
Xestoaminol C and its analogues have demonstrated a range of biological activities,

highlighting their potential as leads for drug development.

Antimicrobial and Antiparasitic Activity: The initial discovery of the xestoaminols was linked to

their anthelmintic properties.[1] Xestoaminol A, a close analogue, was shown to be active

against various microbes and parasites.[1][2]

Antitubercular Activity: 3-epi-Xestoaminol C has been evaluated for its activity against

Mycobacterium tuberculosis H37Ra, the causative agent of tuberculosis.[5][8]

Antitumor Activity: Perhaps the most significant finding is the cytotoxic activity of 3-epi-

Xestoaminol C against human cancer cell lines. It has shown notable activity against HL-60

(human promyelocytic leukemia) and HEK (human embryonic kidney) cells.[5] The antitumor

potential of this compound is considered to be more prominent than its antitubercular effects.

[5][8]
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Reverse Transcriptase Inhibition: Xestoaminol A was identified as an inhibitor of reverse

transcriptase, an enzyme crucial for the replication of retroviruses like HIV.[1][4]

Table 3: In Vitro Biological Activity of 3-epi-Xestoaminol C

Assay Cell Line/Organism IC₅₀ (µM)

Antitubercular
Mycobacterium tuberculosis

H37Ra
19.4

Cytotoxicity HL-60 8.8

Cytotoxicity HEK 18.0

Data sourced from Dasyam et al., 2014.[5][6]

Experimental Protocols
This section provides an overview of the methodologies used for the isolation, characterization,

and biological evaluation of Xestoaminol C and its derivatives.

Bioassay-Guided Isolation of 3-epi-Xestoaminol C
The isolation of 3-epi-Xestoaminol C from the brown alga Xiphophora chondrophylla is a

classic example of bioassay-guided fractionation.

Extraction: The dried algal material is extracted with methanol (MeOH). The crude MeOH

extract is then subjected to further fractionation.

Initial Fractionation (Reversed-Phase Chromatography): The crude extract is fractionated

using reversed-phase chromatography on a polystyrene-divinylbenzene copolymer resin.

Elution is typically performed with a stepwise gradient of decreasingly polar solvents (e.g.,

from water to methanol/dichloromethane). The antitubercular activity of each fraction is

monitored to identify the active fractions.

Purification (Normal-Phase Chromatography): The active fraction from the reversed-phase

chromatography is further purified by repetitive normal-phase chromatography using a diol-

functionalized silica gel column. A solvent system of hexanes and ethyl acetate (EtOAc),
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followed by ethyl acetate and methanol, is used for elution. Fractions are collected and

analyzed by thin-layer chromatography (TLC). Fractions containing the pure compound are

combined.[5][6]

Structure Elucidation
The chemical structure of the isolated compound is determined using a combination of

spectroscopic techniques.

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)

is used to determine the molecular formula of the compound.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is

employed to elucidate the planar structure and assign the proton and carbon signals. These

include:

¹H NMR: To identify proton environments.

¹³C NMR: To identify carbon environments.

HSQC (Heteronuclear Single Quantum Coherence): To determine direct C-H correlations.

COSY (Correlation Spectroscopy): To identify H-H correlations and establish spin systems.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range C-H correlations

and connect substructures.

1D-TOCSY (Total Correlation Spectroscopy): To confirm the connectivity of the long alkyl

chain.[5]

Determination of Relative and Absolute Stereochemistry:

Oxazolidinone Formation: To determine the relative stereochemistry of the 2-amino-3-ol

moiety, the compound is reacted with a reagent like phosgene or a phosgene equivalent to

form a cyclic oxazolidinone derivative. The coupling constants and NOE (Nuclear

Overhauser Effect) correlations of the protons in this rigid ring system in the ¹H NMR

spectrum allow for the assignment of the relative configuration.[5][8]
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Synthesis of Derivatives: The absolute configuration is often confirmed by synthesizing a

derivative (e.g., the N,O-diacetyl derivative) from a starting material with a known absolute

configuration, such as an amino acid.[4][10] Comparison of the optical rotation and

spectroscopic data of the synthesized derivative with that of the derivative of the natural

product confirms the absolute stereochemistry.

Representative Biological Assays
Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA):

Mycobacterium tuberculosis H37Ra is cultured in an appropriate broth medium.

The compound is serially diluted in a 96-well microplate.

A standardized inoculum of the bacteria is added to each well.

The plates are incubated for several days at 37°C.

A resazurin-based indicator solution (Alamar Blue) is added to each well.

After further incubation, the color change (from blue to pink) is measured

spectrophotometrically or fluorometrically to determine cell viability.

The minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration

(IC₅₀) is calculated.

Cytotoxicity Assay (MTT or MTS Assay):

Human cancer cell lines (e.g., HL-60, HEK) are seeded in 96-well plates and allowed to

adhere overnight.

The cells are treated with serial dilutions of the compound and incubated for a specified

period (e.g., 48-72 hours).

A tetrazolium salt solution (MTT or MTS) is added to each well.

Viable cells with active mitochondrial dehydrogenases reduce the tetrazolium salt to a

colored formazan product.
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The absorbance of the formazan is measured using a microplate reader.

The IC₅₀ value is determined by plotting cell viability against the compound concentration.

HIV-1 Reverse Transcriptase Inhibition Assay (Non-radioactive ELISA-based):

Recombinant HIV-1 reverse transcriptase is incubated with a template-primer (e.g.,

poly(A)•oligo(dT)) and a mixture of deoxynucleoside triphosphates (dNTPs), including a

labeled dUTP (e.g., with digoxigenin or biotin), in the presence of various concentrations of

the test compound.

The reaction mixture is incubated to allow for DNA synthesis.

The newly synthesized labeled DNA is captured on a streptavidin-coated microplate.

The captured DNA is detected using an antibody conjugate (e.g., anti-digoxigenin-HRP)

followed by the addition of a chromogenic substrate.

The absorbance is measured, and the IC₅₀ value is calculated.[12]

Mechanism of Action Studies and Signaling
Pathways
Understanding the mechanism of action is crucial for the development of a new drug candidate.

For 3-epi-Xestoaminol C, preliminary studies have utilized yeast chemical genomics to probe

its cellular targets.

Yeast Chemical Genomics: This powerful technique uses the budding yeast, Saccharomyces

cerevisiae, as a model organism to identify the cellular pathways affected by a bioactive

compound.[1][2][9][13] A genome-wide collection of yeast deletion mutants, where each

strain is missing a single non-essential gene, is screened for hypersensitivity to the

compound.[1][13] Genes whose deletion leads to increased sensitivity are likely to function in

pathways that are either targeted by the compound or help the cell to buffer against its toxic

effects.[1] By analyzing the functions of the genes identified in the screen, it is possible to

formulate a hypothesis about the compound's mechanism of action.
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Below is a diagram illustrating the workflow for determining the mechanism of action of a

bioactive compound like Xestoaminol C using a yeast chemical genomics approach.

Bioactive Compound
(e.g., Xestoaminol C)

High-Throughput Screening
(Growth Inhibition Assay)

Yeast Haploid Deletion
Mutant Library (~5000 strains)

Identification of
Hypersensitive Mutants

Identify strains with
significantly reduced growth

Data Analysis and
Identification of Genes

Functional Clustering of Genes
(e.g., GO Term Enrichment)

Group genes by
biological process

Identification of Affected
Cellular Pathways

Hypothesis of
Mechanism of Action

Click to download full resolution via product page

Caption: Workflow for Yeast Chemical Genomics.
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While the specific pathways affected by 3-epi-Xestoaminol C have been described as

"multiple pathways of interest", this methodology has been successfully used to identify the

targets of other marine natural products. For instance, a similar approach revealed that

dihydromotuporamine C targets sphingolipid biosynthesis.[2][13] Given the structural similarity

of Xestoaminol C to sphingoid bases, it is plausible that it may also interfere with lipid

metabolism or signaling pathways.

Future Directions
Xestoaminol C and its analogues represent a promising area for future research and

development. Key areas to be explored include:

Total Synthesis and Analogue Development: The development of an efficient total synthesis

route would not only provide a sustainable supply of Xestoaminol C but also enable the

creation of a library of analogues for structure-activity relationship (SAR) studies. This could

lead to the identification of compounds with improved potency and selectivity.

In-depth Mechanism of Action Studies: Further investigation into the specific cellular targets

and signaling pathways modulated by Xestoaminol C is warranted. This could involve

proteomics, transcriptomics, and targeted biochemical assays to validate the hypotheses

generated from the yeast chemical genomics screen.

In Vivo Efficacy and Preclinical Development: Promising analogues should be evaluated in

animal models of cancer and infectious diseases to assess their in vivo efficacy,

pharmacokinetics, and toxicity profiles.

Conclusion
From its initial discovery in a Fijian marine sponge to the surprising finding of its stereoisomer

in a New Zealand alga, Xestoaminol C has had a rich scientific history. Its diverse biological

activities, particularly its antitumor potential, make it a compelling natural product for further

investigation. The application of modern techniques like yeast chemical genomics offers a

powerful approach to unraveling its mechanism of action. This technical guide has summarized

the key findings to date and provided a framework of the experimental protocols involved, with

the aim of facilitating future research into this intriguing marine-derived compound and

accelerating its journey towards potential clinical applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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